molecular formula C18H16N2O B12012546 1,1-Diphenyl-2-(2-pyrazinyl)ethanol CAS No. 6705-32-4

1,1-Diphenyl-2-(2-pyrazinyl)ethanol

Cat. No.: B12012546
CAS No.: 6705-32-4
M. Wt: 276.3 g/mol
InChI Key: UWJWUMXZPFAEIE-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-(2-pyrazinyl)ethanol is an organic compound with the molecular formula C18H16N2O It is characterized by the presence of two phenyl groups and a pyrazinyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-(2-pyrazinyl)ethanol typically involves the reaction of 2-pyrazinecarboxaldehyde with diphenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Pyrazinecarboxaldehyde} + \text{Diphenylmethanol} \xrightarrow{\text{Catalyst}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-(2-pyrazinyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl and pyrazinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1-Diphenyl-2-(2-pyrazinyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-(2-pyrazinyl)ethanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenylethanol: Similar structure but lacks the pyrazinyl group.

    2,2-Diphenylethanol: Contains two phenyl groups but differs in the position of the hydroxyl group.

    1,1-Diphenyl-2-propyn-1-ol: Similar structure with an additional alkyne group.

Uniqueness

1,1-Diphenyl-2-(2-pyrazinyl)ethanol is unique due to the presence of the pyrazinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

CAS No.

6705-32-4

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1,1-diphenyl-2-pyrazin-2-ylethanol

InChI

InChI=1S/C18H16N2O/c21-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)13-17-14-19-11-12-20-17/h1-12,14,21H,13H2

InChI Key

UWJWUMXZPFAEIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC=CN=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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